2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile
Overview
Description
2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile is an organic compound with the molecular formula C10H5ClN2O It is a derivative of malononitrile, featuring a 4-chlorophenyl group and a hydroxy group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile typically involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds as follows:
Reactants: 4-chlorobenzaldehyde and malononitrile.
Base: Common bases used include sodium ethoxide or potassium tert-butoxide.
Solvent: The reaction is often carried out in ethanol or methanol.
Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
The reaction yields this compound as a solid product, which can be purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-((4-Chlorophenyl)(oxo)methylene)malononitrile.
Reduction: Formation of 2-((4-Chlorophenyl)(hydroxy)methylene)diaminoethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)(oxo)methylene)malononitrile: Similar structure but with a carbonyl group instead of a hydroxy group.
2-((4-Bromophenyl)(hydroxy)methylene)malononitrile: Similar structure but with a bromine atom instead of chlorine.
2-((4-Methylphenyl)(hydroxy)methylene)malononitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRRQYLMIXFBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219327 | |
Record name | 2-[(4-Chlorophenyl)hydroxymethylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5593-28-2 | |
Record name | 2-[(4-Chlorophenyl)hydroxymethylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5593-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chlorophenyl)hydroxymethylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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